Edicotinib

CSF1R kinase inhibition Enzymatic IC50 Target engagement

Edicotinib (JNJ-40346527, CAS 1142363-52-7) is a small-molecule, orally bioavailable, brain-penetrant inhibitor of the colony-stimulating factor-1 receptor (CSF1R). It belongs to the class of selective CSF1R tyrosine kinase inhibitors, distinct from multi-targeted agents in the same pathway.

Molecular Formula C27H35N5O2
Molecular Weight 461.6 g/mol
CAS No. 1142363-52-7
Cat. No. B1671105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdicotinib
CAS1142363-52-7
Synonyms4-cyano-N-(2-(4,4-dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)pyridin-3-yl)-1H-imidazole-2-carboxamide
JNJ-40346527
Molecular FormulaC27H35N5O2
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C
InChIInChI=1S/C27H35N5O2/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33)
InChIKeyBNVPFDRNGHMRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Edicotinib (JNJ-40346527) CSF1R Inhibitor: Potency, Selectivity, and Procurement-Relevant Specifications


Edicotinib (JNJ-40346527, CAS 1142363-52-7) is a small-molecule, orally bioavailable, brain-penetrant inhibitor of the colony-stimulating factor-1 receptor (CSF1R) [1]. It belongs to the class of selective CSF1R tyrosine kinase inhibitors, distinct from multi-targeted agents in the same pathway. In vitro kinase assays demonstrate an IC₅₀ of 3.2 nM against CSF1R, positioning it among the more potent CSF1R inhibitors characterized to date . The compound exhibits measurable selectivity against structurally related kinases KIT (IC₅₀ = 20 nM) and FLT3 (IC₅₀ = 190 nM), a profile relevant for applications where off-target effects on these kinases may confound experimental interpretation [2].

Edicotinib Procurement: Why Substitution with Other CSF1R Inhibitors Compromises Experimental Reproducibility


Substituting Edicotinib with alternative CSF1R inhibitors without explicit justification introduces uncontrolled variables that undermine data reproducibility. CSF1R inhibitors exhibit substantial divergence in three key dimensions that directly affect experimental outcomes: (1) target potency (IC₅₀ values spanning from 1 nM to >20 nM) [1]; (2) off-target kinase inhibition profiles (selectivity indices varying by orders of magnitude) [2]; and (3) blood-brain barrier penetration (a binary functional property not shared by all CSF1R inhibitors) . Edicotinib's specific combination of sub-5 nM CSF1R potency, ~6-fold selectivity over KIT, and confirmed brain penetration defines a unique pharmacological fingerprint. Replacement with PLX3397 (pexidartinib), for instance, introduces simultaneous KIT and FLT3 inhibition at comparable concentrations, confounding CSF1R-specific mechanistic studies. Replacement with BLZ945 (sotuletinib), while more selective, introduces divergent pharmacokinetic and tissue distribution properties. The quantitative evidence below establishes the measurable parameters that distinguish Edicotinib from its nearest comparators.

Edicotinib vs. PLX3397 and BLZ945: Head-to-Head Quantitative Evidence for CSF1R Inhibitor Selection


CSF1R Enzymatic Potency: Edicotinib Exhibits 4-Fold Greater Potency than PLX3397 (Pexidartinib) in Standardized Kinase Assays

In a standardized in vitro kinase assay, Edicotinib demonstrates an IC₅₀ of 3.2 nM against CSF1R, compared to PLX3397 (pexidartinib) with an IC₅₀ of 13 nM [1]. This represents a 4.06-fold difference in potency. The comparison is derived from a single-source data compilation that normalized assay conditions across compounds, reducing inter-laboratory variability [1].

CSF1R kinase inhibition Enzymatic IC50 Target engagement

KIT Selectivity: Edicotinib Maintains a 6.25-Fold Selectivity Window Over KIT, Whereas PLX3397 Exhibits Virtually No Selectivity (2.1-Fold)

Edicotinib demonstrates an IC₅₀ of 20 nM against KIT, yielding a selectivity ratio (KIT IC₅₀ / CSF1R IC₅₀) of 6.25 [1]. In contrast, PLX3397 exhibits an IC₅₀ of 27 nM against KIT, yielding a selectivity ratio of only 2.08 relative to its CSF1R IC₅₀ (13 nM) [1]. This indicates that PLX3397 inhibits KIT at concentrations only 2-fold higher than those required for CSF1R inhibition, whereas Edicotinib provides a wider functional window for CSF1R-specific target engagement.

Kinase selectivity Off-target profiling KIT inhibition

FLT3 Selectivity: Edicotinib Provides a 59-Fold Window Over FLT3, More Than 4-Fold Wider than PLX3397 (12.3-Fold)

Edicotinib exhibits an IC₅₀ of 190 nM against FLT3, corresponding to a selectivity ratio of 59.4 relative to CSF1R (190 nM / 3.2 nM) [1]. PLX3397 shows an IC₅₀ of 160 nM against FLT3, yielding a selectivity ratio of 12.3 relative to CSF1R (160 nM / 13 nM) [1]. Edicotinib therefore provides a 4.8-fold wider selectivity window against FLT3 compared to PLX3397.

FLT3 inhibition Kinase selectivity profiling Off-target minimization

Clinical Target Engagement: Edicotinib Demonstrates Dose-Dependent Target Modulation in Rheumatoid Arthritis Patients Despite Negative Primary Efficacy Outcome

In a Phase IIA randomized, double-blind, placebo-controlled trial of 95 patients with active rheumatoid arthritis, Edicotinib (100 mg twice daily for 12 weeks) failed to demonstrate statistically significant improvement in the primary endpoint (DAS28-CRP change: 1.15 vs. 1.42 for placebo; p = 0.30) [1]. However, effective peripheral target engagement was confirmed by increased levels of CSF-1 and decreased CD16+ monocyte populations exclusively in Edicotinib-treated patients, while pharmacokinetic exposure exceeded projected concentrations required for pharmacologic activity [1]. No equivalent clinical target engagement dataset is publicly available for PLX3397 in a comparable inflammatory disease setting.

Clinical pharmacology Target engagement PK/PD correlation

Edicotinib Procurement: Optimal Research Applications Based on Quantitative Evidence


CNS Microglia Depletion Studies Requiring Validated Brain Penetration

Edicotinib is indicated for experimental protocols requiring sustained CSF1R inhibition in the central nervous system, where brain penetration is a prerequisite. In mouse models, Edicotinib achieves brain concentrations sufficient to suppress microglial proliferation (EC₅₀ of 69 ng/g brain tissue, calculated from brain compound concentration) and attenuate microglial expansion . This property is not universal among CSF1R inhibitors; BLZ945 (sotuletinib) also exhibits brain penetration, but PLX3397 (pexidartinib) lacks documented brain penetration at comparable doses. For studies in neuroinflammation, Alzheimer's disease models, or microglia-dependent neurodegeneration, Edicotinib offers a brain-penetrant option with more extensive kinase selectivity characterization than BLZ945.

CSF1R-Specific Signaling Studies Where KIT or FLT3 Co-Inhibition Must Be Minimized

Edicotinib is the preferred CSF1R inhibitor for experiments where concurrent inhibition of KIT or FLT3 would confound interpretation. With a KIT selectivity ratio of 6.25-fold and an FLT3 selectivity ratio of 59.4-fold [1], Edicotinib provides measurable functional separation between CSF1R and these off-target kinases. This contrasts with PLX3397, which inhibits KIT at near-equivalent concentrations (2.08-fold selectivity) and FLT3 with only 12.3-fold selectivity [1]. Applications include: (1) studies of tumor-associated macrophages where KIT inhibition may independently modulate angiogenesis; (2) bone marrow-derived macrophage differentiation studies sensitive to FLT3 signaling; and (3) mast cell biology studies where unintended KIT blockade would artifactually alter phenotypes.

Inflammatory Disease Research Leveraging Established Human PK/PD and Target Engagement Data

For researchers developing CSF1R-targeting strategies in inflammatory diseases, Edicotinib provides a unique clinical dataset establishing human target engagement at tolerated doses. The Phase IIA trial in rheumatoid arthritis demonstrated that 100 mg twice-daily dosing achieved CSF-1 elevation and CD16+ monocyte reduction—direct biomarkers of CSF1R inhibition—in the absence of dose-limiting toxicity [2]. While the trial did not meet its primary efficacy endpoint, the PK/PD relationship is well-characterized and can inform dose selection for preclinical studies aiming for translational relevance. No comparable human PK/PD dataset exists in the public domain for BLZ945 or other selective CSF1R inhibitors in non-oncology indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edicotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.